

# FR-190997: A Comprehensive Technical Guide on its Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FR-190997 |           |
| Cat. No.:            | B1674017  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**FR-190997** is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor. [1][2] Initially investigated for cardiovascular indications, its therapeutic potential has expanded to include ocular hypertension and oncology.[2][3] This technical guide provides an in-depth overview of the chemical structure, an improved and efficient synthesis protocol, and a summary of the key biological activities of **FR-190997**, including its mechanism of action and associated signaling pathways. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental methodologies are provided where available.

#### **Chemical Structure**

**FR-190997**, with the chemical name 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnamaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, is a complex molecule featuring multiple aromatic systems and functional groups.[1] Its structure is a key determinant of its high affinity and selectivity for the bradykinin B2 receptor.[1]

Chemical Formula: C39H35Cl2N5O5

Molecular Weight: 736.64 g/mol



CAS Number: 193344-25-1[4]

## Synthesis of FR-190997

The original synthesis of **FR-190997** developed by Fujisawa was a lengthy 20-step process that required chromatographic purification in 13 of those steps, resulting in a low overall yield of 0.32%.[3] A more recent, improved synthesis has been developed that is chromatography-free, proceeds in 17 steps with an 11-step longest linear sequence, and provides the final product in approximately 8% overall yield.[3] This optimized route is more efficient and scalable, making it suitable for producing multigram quantities of **FR-190997** for further research.[5]

## **Improved 17-Step Synthesis Workflow**

The following diagram outlines the key stages of the improved, chromatography-free synthesis of **FR-190997**.



Click to download full resolution via product page

Caption: Improved synthesis workflow for FR-190997.



## **Experimental Protocol: Improved 17-Step Synthesis**

The following is a general outline of the experimental procedure for the improved synthesis of **FR-190997**. For specific reagent quantities, reaction conditions, and characterization data, please refer to the primary literature.[3][5]

Step 1-3: Synthesis of the Quinoline Core

• Etherification: 4-Hydroxy-2-methylquinoline is reacted with 2-picolyl chloride in the presence of a suitable base and solvent to yield 2-methyl-4-(pyridin-2-ylmethoxy)quinoline.

Step 4-10: Synthesis of the Dichlorobenzyl Moiety 2. Multi-step conversion: 3-Amino-2,6-dichlorotoluene undergoes a series of reactions including diazotization, iodination, formylation, reduction, and mesylation to produce the key mesylated dichlorobenzyl intermediate.

Step 11: Coupling of the Core Fragments 3. SN2 Reaction: The synthesized quinoline core is coupled with the mesylated dichlorobenzyl intermediate via an SN2 reaction to form a key advanced intermediate.

Step 12-17: Final Assembly 4. Side Chain Elaboration: The advanced intermediate undergoes further functional group manipulations, including the introduction of a methylamino group. 5. Amide Coupling: The resulting amine is coupled with a protected (E)-4-(N-methylcarbamoyl)cinnamic acid derivative. 6. Deprotection: The final deprotection step yields **FR-190997**.

All intermediates are reportedly crystalline and can be purified by crystallization, eliminating the need for chromatography.[3]

# **Biological Activity and Mechanism of Action**

**FR-190997** is a partial agonist of the bradykinin B2 receptor, exhibiting high affinity for the human cloned B2 receptor.[1] Its mechanism of action involves binding to and activating the B2 receptor, which is a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events.[1][6]

# Signaling Pathway of FR-190997







The binding of **FR-190997** to the bradykinin B2 receptor initiates downstream signaling primarily through the Gq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium ([Ca2+]i).[1]





Click to download full resolution via product page

Caption: FR-190997 signaling pathway.



## **Quantitative Biological Data**

The biological activity of **FR-190997** has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: Receptor Binding and Functional Activity

| Parameter                       | Cell Line/System         | Value                    | Reference |
|---------------------------------|--------------------------|--------------------------|-----------|
| Ki (human B2 receptor)          | Cloned human B2 receptor | 9.8 nM                   | [1]       |
| EC50 ([Ca2+]i<br>mobilization)  | Human ocular cells       | 155 nM                   | [1]       |
| Emax ([Ca2+]i<br>mobilization)  | Human ocular cells       | 38-80% (partial agonist) | [1]       |
| EC50 (Prostaglandin production) | h-CM and h-TM cells      | 15-19 nM                 | [1]       |

Table 2: Antiproliferative Activity

| Cell Line  | Cancer Type                      | IC50 / EC50    | Reference |
|------------|----------------------------------|----------------|-----------|
| MDA-MB-231 | Triple-Negative Breast<br>Cancer | 80 nM (EC50)   | [3][5]    |
| MCF-7      | Breast Cancer                    | 2.14 μM (IC50) | [2][7]    |
| MDA-MB-231 | Triple-Negative Breast<br>Cancer | 0.08 μM (IC50) | [2][7]    |

Table 3: In Vivo Ocular Hypotensive Effect

| Animal Model                              | Dose            | IOP Lowering                  | Reference |
|-------------------------------------------|-----------------|-------------------------------|-----------|
| Ocular hypertensive<br>Cynomolgus monkeys | 30 μg (topical) | 37% reduction (24h post-dose) | [1]       |



## **Experimental Protocols for Biological Assays**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies used to assess the biological activity of **FR-190997**. For complete, step-by-step protocols, it is recommended to consult the original research articles.

Intracellular Calcium Mobilization Assay

This assay measures the ability of **FR-190997** to induce an increase in intracellular calcium concentration, a hallmark of B2 receptor activation via the Gq pathway.

- General Procedure:
  - Human ocular cells (e.g., nonpigmented ciliary epithelium, trabecular meshwork, or ciliary muscle cells) are cultured in appropriate media.
  - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
  - A baseline fluorescence reading is taken.
  - FR-190997 at various concentrations is added to the cells.
  - The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
  - EC50 values are calculated from the dose-response curves.[1][6]

#### **Cell Proliferation Assay**

The antiproliferative effects of **FR-190997** are typically evaluated using assays that measure cell viability or metabolic activity.

- General Procedure (e.g., MTT Assay):
  - Cancer cell lines (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.



- Cells are treated with a range of concentrations of FR-190997 and incubated for a specified period (e.g., 72 hours).
- A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 values are determined by plotting the percentage of cell viability against the log of the drug concentration.[2][7]

Prostaglandin and Pro-Matrix Metalloproteinase (MMP) Production Assays

These assays quantify the release of prostaglandins and pro-MMPs from cells following stimulation with **FR-190997**.

- General Procedure:
  - Human ciliary muscle (h-CM) or trabecular meshwork (h-TM) cells are cultured to confluence.
  - The cells are treated with FR-190997 for a defined period.
  - The cell culture supernatant is collected.
  - The concentrations of specific prostaglandins (e.g., PGE2) and pro-MMPs (e.g., pro-MMP-1, pro-MMP-3) in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

#### Conclusion

**FR-190997** is a valuable pharmacological tool for studying the bradykinin B2 receptor and holds promise as a therapeutic agent in ophthalmology and oncology. Its well-defined chemical structure, coupled with an improved and scalable synthesis, facilitates its availability for further



research and development. The detailed understanding of its mechanism of action and signaling pathways provides a solid foundation for exploring its full therapeutic potential. The quantitative biological data presented in this guide underscore its potency and selective activity, encouraging further investigation into its clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Drugs and Devices for Tackling Ocular Hypertension and Glaucoma, and Need for Neuroprotection and Cytoprotective Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [FR-190997: A Comprehensive Technical Guide on its Structure, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674017#fr-190997-structure-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com